molecular formula C10H13NO2S B181110 1-(Phenylsulfonyl)pyrrolidine CAS No. 5033-22-7

1-(Phenylsulfonyl)pyrrolidine

Cat. No.: B181110
CAS No.: 5033-22-7
M. Wt: 211.28 g/mol
InChI Key: DSWRVRWIXRRDLN-UHFFFAOYSA-N
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Description

“1-(Phenylsulfonyl)pyrrolidine” is a compound with the molecular formula C10H13NO2S . It is also known by other synonyms such as “1-(benzenesulfonyl)pyrrolidine” and "(Pyrrolidinyl)(phenyl)sulfone" .


Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes a phenylsulfonyl group .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 211.28 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

Catalytic Asymmetric Procedures

  • 1-(Phenylsulfonyl)pyrrolidine derivatives have been synthesized through Cu-catalyzed asymmetric 1,3-dipolar cycloaddition procedures. These procedures demonstrate high regio-, diastereo-, and enantioselectivity, with a notable shift in selectivity based on the type of ligand used in the process (Robles‐Machín et al., 2010).

Synthesis Methods

  • Acid-catalyzed reactions have been utilized for the formation of new 1-(arylsulfonyl)pyrrolidines, offering a convenient method for synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).
  • (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from l-proline, has been shown to be an efficient organocatalyst for asymmetric Michael addition, synthesizing various γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).

Electrochemical Studies

  • 1-(Phenylsulfonyl)pyrrole and its derivatives have been investigated electrochemically. The study focused on the electron transfer rate constants and the lifetimes of the radical-cations resulting from oxidation, which were found to be less than 1 ms (Narula & Noftle, 1999).

Structural Analysis

  • The structure of the indole and pyrrolidine ring systems in 2-(4-Methoxybenzyl)-4-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[3,4-b]indole has been analyzed, revealing coplanar arrangements and characteristic angles between different groups in the compound (Kishbaugh et al., 2007).

Antimicrobial Activity

  • 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones have been synthesized and screened for their antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values of these compounds were found to be in the range of 0.09-1.0 mg, indicating potential antimicrobial applications (Zareef et al., 2008).

Additional Synthesis Applications

  • Efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile has been developed, leading to the synthesis of various sulfonamide derivatives (Janosik et al., 2006).
  • Palladium-catalyzed decarboxylative Suzuki and Heck couplings have been used to synthesize 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, demonstrating the utility of this compound derivatives in complex organic syntheses (Suresh et al., 2013).

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWRVRWIXRRDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289055
Record name 1-(phenylsulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5033-22-7
Record name 1-(Phenylsulfonyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5033-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylsulfonyl)pyrrolidine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005033227
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Record name 5033-22-7
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Record name 1-(phenylsulfonyl)pyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the target of the compound (3S,4S)-N-[(2E)-2-IMINOETHYL]-4-(MORPHOLIN-4-YLCARBONYL)-1-(PHENYLSULFONYL)PYRROLIDINE-3-CARBOXAMIDE and how does the 1-(Phenylsulfonyl)pyrrolidine moiety contribute to this interaction?

A1: The research article focuses on the interaction of the compound (3S,4S)-N-[(2E)-2-IMINOETHYL]-4-(MORPHOLIN-4-YLCARBONYL)-1-(PHENYLSULFONYL)PYRROLIDINE-3-CARBOXAMIDE with mouse cathepsin S. [] While the full structure of the compound is provided, the article itself does not delve into the specific binding interactions or the role of the this compound moiety. Therefore, we cannot ascertain the specific contribution of this moiety to target binding based solely on this research. Further studies exploring structure-activity relationships would be needed to elucidate this information.

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